Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide

Medicinal chemistry SAR Physicochemical profiling

4-Methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide (molecular formula C₁₉H₁₉N₃O₄; exact mass 353.1376 g/mol; molecular weight 353.4 g/mol) is a synthetic quinazolin-4(3H)-one derivative incorporating a 4-methoxybenzamide substituent at the C-6 position via an amide linkage and a 2-methoxyethyl group at the N-3 position of the dihydroquinazolinone core. The compound belongs to a pharmacologically privileged scaffold class: quinazolinone-based benzamides have demonstrated inhibitory activity against histone deacetylases (HDACs) in the sub-micromolar range , epidermal growth factor receptor (EGFR) tyrosine kinase at low nanomolar concentrations , and tyrosinase at micromolar levels outperforming kojic acid.

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
Cat. No. B11019697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide
Molecular FormulaC19H19N3O4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O4/c1-25-10-9-22-12-20-17-8-5-14(11-16(17)19(22)24)21-18(23)13-3-6-15(26-2)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)
InChIKeyVHSUAHQWOLOAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide – Chemical Class, Core Structure, and Baseline Procurement Profile


4-Methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide (molecular formula C₁₉H₁₉N₃O₄; exact mass 353.1376 g/mol; molecular weight 353.4 g/mol) is a synthetic quinazolin-4(3H)-one derivative incorporating a 4-methoxybenzamide substituent at the C-6 position via an amide linkage and a 2-methoxyethyl group at the N-3 position of the dihydroquinazolinone core . The compound belongs to a pharmacologically privileged scaffold class: quinazolinone-based benzamides have demonstrated inhibitory activity against histone deacetylases (HDACs) in the sub-micromolar range [1], epidermal growth factor receptor (EGFR) tyrosine kinase at low nanomolar concentrations [2], and tyrosinase at micromolar levels outperforming kojic acid [3]. The compound is supplied as a research reagent, typically at ≥95% purity, and is structurally positioned at the intersection of two validated medicinal chemistry design strategies: quinazolinone-based kinase/HDAC inhibition and benzamide-based zinc-binding or ATP-competitive pharmacophores.

Why 4-Methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide Cannot Be Replaced by Unsubstituted N-3 or Alternative N-3-Alkyl Quinazolinone Benzamide Analogs


The N-3 substituent on the quinazolinone core exerts a dual influence that makes simple analog substitution scientifically invalid: it simultaneously modulates target binding conformation at the C-6 benzamide pharmacophore and determines key physicochemical properties governing assay compatibility [1]. In a closely related series of quinazolinone-based HDAC inhibitors, variation at the N-3 position produced cytotoxicity differences exceeding 10-fold across SW620, PC-3, and NCI-H23 human cancer cell lines, with IC₅₀ values spanning from sub-micromolar to >10 μM depending solely on the N-3 substituent identity [2]. In quinazoline-based EGFR inhibitor series, the C-6 benzamide substituent was shown to be the primary determinant of EGFR wild-type inhibitory potency (IC₅₀ ranging from 5 nM to >1,000 nM), with the N-3 substitution pattern critically influencing kinase selectivity profiles across a panel of 365 kinases [3]. The 2-methoxyethyl group at N-3 provides a specific balance of hydrophilicity (via the ether oxygen acting as an additional hydrogen-bond acceptor) and steric bulk that is absent in the N-3 unsubstituted analog (4-methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide). Generic substitution by the N-3-H, N-3-methyl, or N-3-isopropyl analogs would alter both the conformational presentation of the C-6 4-methoxybenzamide moiety and the compound's LogP/solubility profile, invalidating cross-compound comparisons in any structure-activity relationship (SAR) study or screening campaign [1].

Quantitative Comparative Evidence for 4-Methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide Versus Closest Structural Analogs


N-3 Methoxyethyl Substitution: Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Differentiation vs. N-3-Unsubstituted and N-3-Isopropyl Analogs

The target compound contains an N-3 2-methoxyethyl substituent that introduces one additional hydrogen-bond acceptor (the ether oxygen, totalling 7 H-bond acceptors) compared to the N-3 unsubstituted analog 4-methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide (6 H-bond acceptors) and the N-3 isopropyl analog 4-methoxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]benzamide (6 H-bond acceptors) . The additional ether oxygen increases the topological polar surface area (TPSA) by approximately 10–15 Ų relative to the N-3-alkyl-only analogs, enhancing aqueous solubility while preserving sufficient lipophilicity for membrane permeability . In structurally characterized quinazolinone derivatives, the presence of a methoxyethyl side chain has been explicitly noted to enhance solubility and modulate pharmacokinetic properties compared to simple alkyl-substituted analogs .

Medicinal chemistry SAR Physicochemical profiling

Rotatable Bond Count and Molecular Flexibility: Conformational Sampling Differentiation vs. N-3-Methyl and N-3-Phenyl Quinazolinone Benzamide Analogs

The N-3 2-methoxyethyl group introduces two additional rotatable bonds (CH₂–CH₂–O–CH₃) compared to the N-3-methyl analog (zero additional rotatable bonds beyond the N–CH₃ linkage), increasing the total rotatable bond count from approximately 5 to 7 . This increased conformational flexibility allows the C-6 4-methoxybenzamide pharmacophore to sample a wider range of binding pocket orientations. In the quinazoline-based EGFR inhibitor series reported by Hou et al. (2018), N-3 substitution patterns that provided conformational flexibility to the C-6 benzamide were associated with enhanced kinase selectivity (compound 6g: EGFR wild-type IC₅₀ = 5 nM with high selectivity across 365 kinases) compared to rigid N-3-substituted analogs that displayed broader off-target kinase inhibition profiles [1]. While direct data for the target compound are not available, the 2-methoxyethyl group's intermediate flexibility (between the fully rigid N-3-methyl and the highly flexible N-3-butyl) positions it in a conformational entropy range predicted to favor selective target engagement.

Molecular docking Conformational analysis Ligand efficiency

HDAC Inhibitory Potential: Class-Level Potency Benchmarking Against SAHA (Vorinostat) in Quinazolinone-Benzamide Series

Although direct HDAC IC₅₀ data for the target compound have not been published, a closely related series of six quinazoline-containing benzamide derivatives (compounds 4a–f) synthesized by Nguyen et al. (2018) demonstrated HDAC inhibitory activity with IC₅₀ values in the sub-micromolar range [1]. These compounds exhibited cytotoxicity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) human cancer cell lines with potencies 5- to 10-fold higher than the reference HDAC inhibitor SAHA (vorinostat) [1]. Two compounds from this series (4c and 4f) were identified as HDAC inhibitors more potent than SAHA in HeLa extract assays [1]. In a separate quinazolinone-based benzamide series evaluated as HDAC1 inhibitors, compounds bearing the C-6 benzamide motif achieved IC₅₀ values of 31–37 nM against HDAC1 [2]. The target compound incorporates the identical C-6 4-methoxybenzamide pharmacophore present in these validated HDAC inhibitor series, with the N-3 2-methoxyethyl group providing a distinct substitution vector not explored in the Nguyen et al. or HDAC1 inhibitor series, representing a structurally novel combination of proven pharmacophoric elements.

Epigenetics HDAC inhibition Cancer cell cytotoxicity

EGFR Kinase Inhibition: C-6 Benzamide Pharmacophore Potency Benchmarking from the Hou et al. Quinazoline Series

The Hou et al. (2018) study established that quinazoline derivatives bearing C-6 benzamide substituents are potent EGFR kinase inhibitors. The lead compound 6g demonstrated EGFR wild-type IC₅₀ = 5 nM with strong antiproliferative activity against HCC827 (EGFR-mutant) and Ba/F3 (L858R) cell lines [1]. Critically, kinase profiling across 365 kinases revealed that 6g was highly selective for EGFR, with the C-6 benzamide moiety identified as the primary driver of both potency and selectivity [1]. The target compound shares the C-6 benzamide architecture with the Hou et al. series but differs at the N-3 position (2-methoxyethyl vs. the series' substitution patterns), and at the benzamide para-substituent (4-methoxy vs. the series' varied substituents). The 4-methoxybenzamide motif in the target compound is distinct from the benzamide substitution patterns systematically explored by Hou et al., representing an unexplored region of the EGFR SAR landscape [2]. Compound 6g additionally demonstrated favorable liver microsome metabolic stability and a clean cytochrome P450 inhibition profile, establishing that the quinazoline C-6 benzamide scaffold class can achieve drug-like pharmacokinetic properties [1].

Kinase inhibition EGFR Antiproliferative activity Kinase selectivity

Tyrosinase Inhibition: Quinazolinone Benzamide Class-Level Potency Advantage Over Kojic Acid

In a focused study of quinazolinone benzamides as tyrosinase inhibitors, all synthesized compounds in the series displayed lower IC₅₀ values (range: 0.006 ± 0.074 μM to 1.609 ± 0.324 μM) than the standard inhibitor kojic acid (IC₅₀ = 16.832 ± 1.162 μM), representing a potency advantage of approximately 10- to 2,800-fold depending on the specific substitution pattern [1]. The quinazolinone benzamide scaffold demonstrated consistent, broad potency superiority over the clinical reference standard. Molecular docking studies within this series confirmed that the benzamide carbonyl and the quinazolinone core engage critical active-site residues, with substituent identity at both the benzamide and N-3 positions modulating binding affinity [1]. The target compound's 4-methoxybenzamide moiety and N-3 methoxyethyl substitution pattern are distinct from those evaluated in the published tyrosinase series, offering an orthogonal chemical probe for mapping tyrosinase SAR.

Tyrosinase inhibition Enzyme kinetics Melanogenesis

LogP and Aqueous Solubility Differentiation: Predicted Drug-Likeness Profile vs. N-3-Alkyl and N-3-Aryl Quinazolinone Benzamide Analogs

The N-3 2-methoxyethyl substituent introduces a polar ether oxygen that reduces calculated LogP relative to purely alkyl-substituted N-3 analogs while maintaining higher lipophilicity than N-3-H or N-3-hydroxyethyl derivatives [1]. For closely related quinazolinone derivatives, the methoxyethyl group was associated with LogP values in the range of 2.0–3.0, compared to 2.5–3.5 for N-3-isopropyl analogs and 1.5–2.5 for N-3-unsubstituted analogs [1]. This intermediate LogP range is consistent with favorable oral absorption potential under Lipinski's Rule of Five guidelines (recommended LogP < 5). In silico ADMET predictions for structurally related quinazolinone benzamides indicate aqueous solubility at pH 7 of approximately 1–5 μg/mL and Caco-2 permeability of approximately 9 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption [2]. The target compound's molecular weight (353.4 g/mol), H-bond donor count (1), and H-bond acceptor count (7) place it within favorable drug-like chemical space (MW < 500; HBD < 5; HBA < 10).

ADME prediction Drug-likeness Lead optimization

Optimized Research Application Scenarios for 4-Methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide Based on Structural Differentiation Evidence


HDAC Isoform Selectivity Profiling in Epigenetic Drug Discovery Programs

The target compound incorporates the validated C-6 benzamide zinc-binding pharmacophore associated with HDAC inhibition [1]. Its unique N-3 2-methoxyethyl substitution pattern, which has not been evaluated in published quinazolinone HDAC inhibitor series, may confer differential HDAC isoform selectivity relative to characterized analogs. Researchers should prioritize this compound for in vitro HDAC panel screening (HDAC1–11) to establish its isoform inhibition fingerprint. The intermediate LogP (~2.5–3.0) and enhanced aqueous solubility profile relative to N-3-alkyl analogs [2] support consistent compound handling in HDAC fluorimetric assay formats. The additional hydrogen-bond acceptor from the N-3 methoxyethyl ether oxygen may engage surface residues at the HDAC active-site rim, potentially altering substrate-competitive behavior compared to simpler N-3-substituted analogs.

EGFR Kinase Inhibitor Lead Expansion for Unexplored C-6 Benzamide SAR Space

The Hou et al. (2018) study established the C-6 benzamide quinazoline scaffold as a highly potent and selective EGFR inhibitor chemotype, with compound 6g achieving EGFR wild-type IC₅₀ = 5 nM and high selectivity across 365 kinases [3]. However, the 4-methoxybenzamide substitution pattern present in the target compound was not evaluated in that comprehensive SAR study. The target compound's distinct 4-methoxybenzamide + N-3 methoxyethyl substitution combination defines a structurally novel region of EGFR inhibitor chemical space. Procurement of this compound enables direct head-to-head EGFR kinase inhibition assays (e.g., [¹²⁵I]-labeled quinazoline displacement assay in A431 cell membranes) and antiproliferative testing in EGFR-dependent cell lines (HCC827, Ba/F3 L858R) against published benchmark compounds. The rotatable bond count (~7) may influence the binding pose of the 4-methoxybenzamide moiety relative to the EGFR hinge region, potentially yielding differentiated kinase selectivity profiles.

Tyrosinase Inhibitor Screening and Melanogenesis Research

The quinazolinone benzamide scaffold class has demonstrated consistent and substantial tyrosinase inhibition superiority over the clinical reference kojic acid (10- to 2,800-fold IC₅₀ advantage) across multiple substitution patterns [4]. The target compound features an unexplored combination of 4-methoxybenzamide and N-3 methoxyethyl substituents, representing a candidate for tyrosinase inhibitor lead optimization. The enhanced aqueous solubility contributed by the N-3 methoxyethyl ether oxygen facilitates compound dissolution in enzyme assay buffers at physiologically relevant pH, reducing the need for high DMSO concentrations that can artifactually inhibit tyrosinase. Researchers should evaluate this compound in mushroom tyrosinase inhibition assays with L-DOPA substrate and compare its IC₅₀ against both kojic acid and previously characterized quinazolinone benzamide analogs to establish its rank-order potency.

Chemical Probe for Dual-Target HDAC/EGFR Medicinal Chemistry Campaigns

The quinazolinone benzamide scaffold has been independently validated as an HDAC inhibitor chemotype [1] and an EGFR kinase inhibitor chemotype [3]. The target compound, bearing the C-6 4-methoxybenzamide pharmacophore common to both target classes, represents a candidate for dual-target screening. Its N-3 2-methoxyethyl group provides a unique substitution vector not explored in either published series. The compound's favorable drug-likeness parameters (MW 353.4, LogP ~2.5–3.0, 1 HBD, 7 HBA) [2] support its use in cellular assays requiring consistent intracellular exposure. Researchers pursuing dual HDAC/EGFR inhibition strategies should prioritize this compound for parallel HDAC and EGFR biochemical profiling, followed by antiproliferative testing in cancer cell lines co-dependent on HDAC and EGFR signaling (e.g., non-small cell lung cancer lines with EGFR activating mutations).

Quote Request

Request a Quote for 4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.